DL-Threonine methyl ester hydrochloride

Stereochemistry Chiral Resolution Peptide Synthesis

Procure this racemic mixture for cost-effective peptide library synthesis, chiral resolution studies, or non-stereoselective building block applications. The hydrochloride salt ensures superior aqueous solubility; the methyl ester serves as a transient carboxyl protecting group. Ideal for medicinal chemistry workflows.

Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol
CAS No. 62076-66-8
Cat. No. B1591484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Threonine methyl ester hydrochloride
CAS62076-66-8
Molecular FormulaC5H12ClNO3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)N)O.Cl
InChIInChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H
InChIKeyOZSJLLVVZFTDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Threonine Methyl Ester Hydrochloride (CAS 62076-66-8): A Racemic Amino Acid Derivative for Research and Synthesis


DL-Threonine methyl ester hydrochloride (CAS 62076-66-8), with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol, is a racemic mixture of the methyl ester hydrochloride salt of the amino acid threonine [1]. It is a threonine derivative that typically exists as a white to off-white solid powder with a melting point of 125°C . This compound is widely used as a protected amino acid derivative in solid-phase peptide synthesis (SPPS) and serves as a versatile building block in organic and medicinal chemistry [2]. As a racemic mixture, it contains both D- and L-enantiomers, making it optically inactive and distinct from its single-enantiomer counterparts .

Procurement Rationale: Why DL-Threonine Methyl Ester Hydrochloride Cannot Be Replaced by Its Single-Enantiomer or Free Base Analogs


Direct substitution of DL-threonine methyl ester hydrochloride with its single-enantiomer (L- or D-) counterparts or the free base form is not straightforward due to critical differences in stereochemical composition, physical properties, and reaction suitability. The DL-form provides a racemic mixture that is essential for specific applications, such as stereochemical studies, chiral resolution processes, and as a non-stereoselective building block [1]. In contrast, the single-enantiomer forms (e.g., L-threonine methyl ester hydrochloride, CAS 39994-75-7) possess defined stereochemistry and are often more expensive . Furthermore, the hydrochloride salt form significantly enhances aqueous solubility compared to the free base, a key factor for reactions conducted in polar media [2]. The methyl ester group serves as a protecting group for the carboxylic acid, a functionality not present in the parent amino acid threonine, which is crucial for controlled peptide coupling reactions .

Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data for DL-Threonine Methyl Ester Hydrochloride


Stereochemical Composition: Racemic Mixture vs. Single Enantiomers for Non-Stereoselective Synthesis

DL-Threonine methyl ester hydrochloride is a racemic mixture, containing equal parts of D- and L-enantiomers. This contrasts with single-enantiomer products like L-threonine methyl ester hydrochloride (CAS 39994-75-7) and D-threonine methyl ester hydrochloride (CAS 60538-15-0). The racemic nature of DL-Thr-OMe·HCl is quantified by its optical inactivity, as it has a Defined Atom Stereocenter Count of 0 . In comparison, the L-enantiomer has defined stereochemistry (2S,3R) . This fundamental difference is critical for applications where stereochemistry is either not a factor or where a racemic starting material is desired for chiral resolution studies.

Stereochemistry Chiral Resolution Peptide Synthesis

Solubility in Water: Hydrochloride Salt Form Enables Aqueous Reactions

The hydrochloride salt form of DL-threonine methyl ester confers high water solubility, a key advantage over the free base or other protected forms. Vendor data indicates that this compound is soluble in water at >10 mg/mL . This is in contrast to the free base form of threonine methyl ester, which has limited aqueous solubility. The enhanced solubility is attributed to the ionic nature of the hydrochloride salt, which facilitates its use in aqueous reaction media, such as those required for enzymatic reactions or solid-phase peptide synthesis in aqueous buffers.

Solubility Formulation Peptide Synthesis

Purity and Analytical Consistency: Vendor-Specified Purity for Reliable Research Outcomes

Reputable vendors provide DL-threonine methyl ester hydrochloride with a specified purity of ≥98% as determined by HPLC . This high purity level is comparable to that offered for the single-enantiomer L-threonine methyl ester hydrochloride, which is also available at 98% purity . The consistency in purity across different stereochemical forms ensures that researchers can select the appropriate stereoisomer for their work without compromising on the quality of the starting material. The use of HPLC as the analytical method provides a standardized and verifiable measure of purity, which is essential for reproducibility in both academic and industrial settings.

Purity Analytical Chemistry Quality Control

Synthetic Utility: Racemic Mixture as a Versatile Building Block for Peptide Modification

DL-Threonine methyl ester hydrochloride is widely employed as a building block in the synthesis of complex compounds, including modified peptides and bioactive molecules [1]. Its utility is comparable to that of D-threonine methyl ester hydrochloride, which is also used in peptide synthesis and pharmaceutical formulations . However, the racemic DL-form offers a distinct advantage in applications where the stereochemistry of the final product is not critical, or where a racemic library of compounds is desired for initial screening. This is because it provides a simpler and more economical route to a mixture of diastereomers, which can then be separated if needed, whereas using a single enantiomer may lead to a product with a different stereochemical profile.

Peptide Synthesis Medicinal Chemistry Organic Synthesis

Storage and Stability: Defined Storage Conditions Ensure Long-Term Reliability

Vendors provide clear and quantitative storage guidelines for DL-threonine methyl ester hydrochloride to ensure its long-term stability. The product is recommended for storage at -20°C as a powder for up to 3 years, or at 4°C for up to 2 years . These conditions are comparable to those for the single-enantiomer L-threonine methyl ester hydrochloride, which is also typically stored at -20°C . Adherence to these defined storage parameters is critical for maintaining the compound's integrity and ensuring reproducible results over time. The availability of such specific storage data allows laboratories to plan inventory and experimental workflows effectively, minimizing the risk of degradation that could compromise research outcomes.

Stability Storage Inventory Management

Primary Application Scenarios for DL-Threonine Methyl Ester Hydrochloride Based on Comparative Evidence


Solid-Phase Peptide Synthesis (SPPS) of Racemic or Non-Stereospecific Peptides

Given its function as a protected amino acid derivative, DL-threonine methyl ester hydrochloride is optimally suited for solid-phase peptide synthesis (SPPS) when the stereochemistry of the final peptide is not a critical factor. The methyl ester group acts as a transient protecting group for the carboxylate, enabling sequential coupling with other amino acids . The racemic nature of the compound allows for the efficient generation of peptide libraries containing a mixture of diastereomers, which can be useful in initial screening campaigns where the goal is to identify active sequences regardless of stereochemistry. This approach is more cost-effective than synthesizing multiple single-enantiomer peptides individually.

Chiral Resolution and Stereochemical Studies

The racemic nature of DL-threonine methyl ester hydrochloride makes it an ideal substrate for chiral resolution studies and the development of novel separation techniques. As a racemic mixture with a Defined Atom Stereocenter Count of 0, it serves as a benchmark for evaluating the efficiency of chiral stationary phases, enzymatic resolution methods, or preferential crystallization processes . Its use in these studies is directly supported by its defined stereochemical composition, which provides a controlled and reproducible starting point for separation experiments.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The compound is a versatile building block for the synthesis of more complex bioactive molecules and pharmaceutical intermediates, particularly when the target molecule's stereochemistry is not a primary design constraint or when a racemic mixture of products is acceptable [1]. The hydrochloride salt form enhances its solubility and reactivity in common organic solvents, facilitating its incorporation into diverse synthetic pathways [2]. This application is validated by its widespread use in medicinal chemistry for the production of modified peptides and other bioactive compounds, where its consistent purity and reliable performance are valued [3].

Enzymatic Studies with Esterases and Amidases

DL-Threonine methyl ester hydrochloride can serve as a substrate analog for studying the activity, specificity, and kinetics of esterases and amidases. As a protected amino acid, its hydrolysis by these enzymes can be monitored to understand enzyme function [4]. The use of a racemic substrate allows researchers to investigate potential stereoselectivity of the enzyme, providing insights into its active site geometry and mechanism. This application is supported by the compound's structural similarity to natural amino acid esters and its defined chemical properties.

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